![molecular formula C20H21N3O3S B5631277 N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5631277.png)
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide
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Description
Synthesis Analysis
- The synthesis of related 1,3,4-oxadiazole compounds often involves a series of conversions starting from aromatic organic acids to esters, hydrazides, and 1,3,4-oxadiazole thiols, followed by a final reaction to obtain the target compounds (Rehman et al., 2013).
Molecular Structure Analysis
- The molecular structure of closely related compounds reveals small dihedral angles between oxadiazole rings and directly bonded benzene rings, indicating a degree of planarity and potential for pi-pi interactions (Hongwei Wang et al., 2005).
Chemical Reactions and Properties
- Similar compounds often show reactivity leading to the formation of various heterocyclic structures, demonstrating versatility in chemical reactions and synthesis (P. K. Mahata et al., 2003).
Physical Properties Analysis
- The related compounds generally exhibit properties consistent with heterocyclic compounds, such as solubility in common organic solvents and stability under various conditions.
Chemical Properties Analysis
- Compounds in this class often exhibit significant antimicrobial and hemolytic activity, highlighting their potential as bioactive substances (A. Rehman et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-23(19(24)14-27-17-7-5-4-6-8-17)13-18-21-20(22-26-18)15-9-11-16(25-2)12-10-15/h4-12H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJDQVXNQVSUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylsulfanyl)acetamide |
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